5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole
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Overview
Description
5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation of 2-bromobenzaldehyde with 4-bromobenzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired imidazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: An organic compound with a bromine atom in the para position of the phenyl ring.
Pyrazoline Derivatives: Compounds with a nitrogen-based hetero-aromatic ring structure, known for their biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance in research .
Properties
Molecular Formula |
C21H13Br3N2 |
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Molecular Weight |
533.1 g/mol |
IUPAC Name |
5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole |
InChI |
InChI=1S/C21H13Br3N2/c22-15-9-5-13(6-10-15)19-20(17-3-1-2-4-18(17)24)26-21(25-19)14-7-11-16(23)12-8-14/h1-12H,(H,25,26) |
InChI Key |
PRPOXEMHPIEYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
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